G-Protein-Biased MOR Partial Agonism with Zero Detectable β-Arrestin-2 Recruitment vs. Morphine and DAMGO
Mitragynine is a G-protein-biased partial agonist at human MOR that elicits no measurable β-arrestin-2 recruitment, a property that fundamentally differentiates it from classical opioids. In BRET-based G-protein dissociation assays in transfected HEK cells, mitragynine activated hMOR with an EC50 of 339 ± 178 nM and an Emax of 34% relative to DAMGO [1]. In contrast, in a β-arrestin-2 recruitment BRET assay performed under identical conditions, both mitragynine and 7-hydroxymitragynine elicited no measurable β-arrestin binding, even when co-expressed with GRK2 to enhance coupling, whereas DAMGO induced robust β-arrestin recruitment [2]. Morphine, a full MOR agonist, recruits β-arrestin-2 with an EC50 of 4.19 × 10⁻⁷ M and an Emax of 22.98% (normalized to DAMGO) [3]. This functional selectivity (G-protein bias without β-arrestin engagement) distinguishes mitragynine from both morphine and DAMGO and is hypothesized to underlie reduced respiratory depression, tolerance, and constipation [1].
| Evidence Dimension | hMOR functional activity: G-protein activation vs. β-arrestin-2 recruitment |
|---|---|
| Target Compound Data | G-protein EC50 = 339 ± 178 nM (Emax = 34%); β-arrestin-2 recruitment: no measurable signal |
| Comparator Or Baseline | Morphine: G-protein EC50 not reported in this study; β-arrestin-2 EC50 = 4.19 × 10⁻⁷ M (Emax = 22.98%). DAMGO: robust β-arrestin-2 recruitment; G-protein Emax set to 100%. |
| Quantified Difference | Qualitative difference: mitragynine shows zero detectable β-arrestin-2 recruitment vs. robust recruitment by DAMGO and measurable recruitment by morphine. G-protein efficacy: mitragynine 34% vs. DAMGO 100% (partial agonist). |
| Conditions | BRET assays in transfected HEK293T cells expressing hMOR; Gα-RLuc8/Gγ-mVenus dissociation for G-protein; β-arrestin-2-RLuc8 recruitment with and without GRK2 co-expression. |
Why This Matters
Procurement of mitragynine over morphine or DAMGO is essential for biased signaling research, as it provides a clean G-protein-biased tool compound with no confounding β-arrestin signal—critical for dissecting MOR downstream pathways and developing safer analgesics.
- [1] Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids. Journal of the American Chemical Society, 138(21), 6754–6764. DOI: 10.1021/jacs.6b00360. Table 1 and Figure 2B: G-protein BRET EC50 and Emax data. View Source
- [2] Kruegel, A. C., et al. (2016). J. Am. Chem. Soc., 138(21), 6754–6764. Figure 3B and Lines 264–271: β-arrestin-2 BRET assay results demonstrating no measurable recruitment by mitragynine or 7-OH. View Source
- [3] Table 3, PMC5352491. β-Arrestin-2 recruitment potencies: morphine EC50 = 4.190e-007 M, Emax = 22.98%; DAMGO EC50 = 1.731e-007 M, Emax = 100%. View Source
